molecular formula C22H35NO4 B1396863 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- CAS No. 69888-88-6

2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-

Cat. No.: B1396863
CAS No.: 69888-88-6
M. Wt: 377.5 g/mol
InChI Key: DXXZWPDPHMIAHP-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- typically involves the use of dicyclohexyl-carbodiimide in ethyl acetate at various temperatures. For example, one method involves reacting the compound with dicyclohexyl-carbodiimide in ethyl acetate at 35°C for 15 hours . Another method uses dicyclohexyl-carbodiimide in ethyl acetate at ambient temperature under an inert atmosphere . Additionally, triethylamine in ethanol at 25°C for 72 hours in darkness is also used .

Industrial Production Methods: Industrial production methods for 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- undergoes various chemical reactions, including substitution reactions. The compound reacts with common reagents such as dicyclohexyl-carbodiimide and triethylamine under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dicyclohexyl-carbodiimide typically results in the formation of N,N’-dicyclohexylurea as a by-product .

Comparison with Similar Compounds

Conclusion

2,5-Pyrrolidinedione, 1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]- is a versatile compound with significant potential in scientific research and industrial applications

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXZWPDPHMIAHP-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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